N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide
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Overview
Description
N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, which include an ethoxyphenyl group, a benzofuran moiety, and a piperidine ring. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under acidic conditions . The piperidine ring is then introduced through a spirocyclization reaction, often using a suitable piperidine derivative and a coupling agent .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the spirocyclic structure can be reduced to form alcohol derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted benzofuran compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The benzofuran moiety can also interact with DNA, potentially leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar therapeutic applications.
Angelicin: A benzofuran compound used for its antimicrobial properties.
Uniqueness
N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide is unique due to its spirocyclic structure, which imparts distinct physicochemical properties. This structure enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-2-26-18-10-6-5-9-17(18)22-20(25)23-13-11-21(12-14-23)16-8-4-3-7-15(16)19(24)27-21/h3-10H,2,11-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYJOEPXQVBAKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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